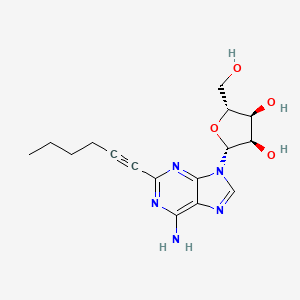

2-Hexynyladenosine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H21N5O4 |

|---|---|

Molekulargewicht |

347.37 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-amino-2-hex-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

AHJRSKVOELIMOX-RVXWVPLUSA-N |

Isomerische SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 2-Hexynyladenosine & The A2A Receptor

Executive Summary

2-Hexynyladenosine (2-H-Ado) is a potent, selective nucleoside agonist of the Adenosine A2A Receptor (A2AR) . Belonging to the class of C2-alkynyladenosines, it is a critical pharmacological tool used to dissect the Gs-coupled signaling cascades of the purinergic system. Unlike the non-selective agonist NECA, 2-H-Ado leverages a hydrophobic pocket within the A2AR orthosteric site to achieve significant selectivity over the A1 receptor subtype, making it indispensable for studying A2AR-mediated vasodilation, neuroprotection, and immunosuppression without the confounding effects of A1R-mediated bradycardia or sedation.

Part 1: Molecular Pharmacology & Structural Biology

Chemical Identity & Binding Kinetics

2-Hexynyladenosine is an adenosine derivative modified at the C2 position of the purine ring.

-

Modification: A hexynyl (alkynyl) chain at the C2 position.

-

Pharmacological Profile: Full Agonist.[4]

-

Affinity (Ki): ~4–12 nM (High Affinity).

-

Selectivity: >30-fold selective for A2A over A1 receptors.

Structural Mechanism of Selectivity

The high affinity of 2-H-Ado arises from the specific topology of the A2AR ligand-binding pocket.

-

Orthosteric Binding: The ribose and adenine moieties bind similarly to endogenous adenosine, engaging residues such as Asn253 and Phe168 (via

- -

The C2-Hydrophobic Pocket: The defining feature of A2AR selectivity is a hydrophobic sub-pocket located near the extracellular vestibule. The C2-hexynyl chain extends into this region, displacing distinct water molecules and forming favorable van der Waals interactions.

-

Steric Exclusion at A1R: The A1 receptor lacks the equivalent volume in this C2-proximal region, causing steric clashes with the bulky hexynyl tail, thereby reducing affinity.

Part 2: Mechanism of Action (Signaling Pathways)

Upon binding, 2-H-Ado stabilizes the active conformation of the A2AR, facilitating the exchange of GDP for GTP on the G

The Gs-cAMP-PKA Axis

-

Receptor Activation: 2-H-Ado binding induces a transmembrane helix rearrangement (outward movement of TM6).

-

G-Protein Coupling: Recruitment of the heterotrimeric Gs protein.

-

Effector Activation: G

s-GTP dissociates and stimulates Adenylyl Cyclase (AC) . -

Second Messenger: Rapid accumulation of intracellular cAMP .

-

Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Downstream Targets:

-

CREB Phosphorylation: Gene transcription modulation.

-

Ion Channels: Modulation of

channels (vasodilation). -

MAPK/ERK: Non-canonical signaling (context-dependent).

-

Visualization: A2AR Signaling Cascade

Caption: Figure 1. The canonical Gs-coupled signaling pathway activated by 2-Hexynyladenosine at the A2A receptor.

Part 3: Experimental Protocols

Protocol A: Functional cAMP Accumulation Assay

Objective: To validate 2-H-Ado potency (

Reagents:

-

HEK293-hA2AR cells.

-

Phosphodiesterase (PDE) inhibitor: Rolipram (10

M). -

Detection Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Workflow:

-

Cell Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume plate.

-

Inhibition: Incubate cells with stimulation buffer containing Rolipram for 15 min at RT (prevents cAMP degradation).

-

Stimulation: Add 2-Hexynyladenosine (serial dilution:

M to -

Incubation: Incubate for 30–45 minutes at RT.

-

Lysis & Detection: Add detection antibodies (anti-cAMP-Cryptate and cAMP-d2).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

-

Analysis: Plot FRET ratio vs. log[Agonist]. Fit to a sigmoidal dose-response curve to determine

.[4]

Protocol B: Radioligand Binding (Competition Assay)

Objective: To determine the affinity constant (

Reagents:

-

Membrane prep from A2AR-expressing tissue (e.g., Rat Striatum) or cells.[5]

-

Radioligand:

CGS21680 (Agonist) or -

Non-specific binder: NECA (10

M).

Workflow:

-

Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4) with 10 mM

. -

Competition: Mix:

-

50

L Membrane suspension. -

25

L Radioligand (at -

25

L 2-Hexynyladenosine (varying concentrations).

-

-

Equilibrium: Incubate for 90 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Counting: Add scintillation cocktail and count radioactivity.

-

Calculation: Use the Cheng-Prusoff equation:

.

Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step workflow for functional and binding characterization of 2-H-Ado.

Part 4: Comparative Data Summary

The table below highlights the selectivity profile of 2-Hexynyladenosine compared to the reference non-selective agonist NECA.

| Compound | A1 Receptor | A2A Receptor | Selectivity Ratio (A1/A2A) | Primary Application |

| 2-Hexynyladenosine | 145 | 4.0 | 36 | Selective A2A Activation |

| 2-Octynyladenosine | 210 | 12 | 17 | SAR Studies |

| NECA | 14 | 20 | 0.7 (Non-selective) | General Agonist |

| CGS-21680 | >1000 | 15 | >60 | Radioligand Standard |

Data derived from structure-activity relationship studies (See Reference 1).

References

-

Adenosine A1 and A2 Receptors: Structure-Function Relationships. Source: NCBI / PMC URL:[Link] Relevance: Defines the potency and selectivity of 2-alkynyl derivatives like 2-hexynyladenosine.

-

Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors. Source: PubMed URL:[6][Link] Relevance: Establishes the hydrophobic binding site theory for C2-substituted ligands.

-

Adenosine A2A Receptor Antagonist (Mechanism Context). Source: Wikipedia (Validated by primary sources) URL:[Link] Relevance: Provides context on the opposing physiological effects (Antagonist vs Agonist) and therapeutic scope.[1]

Sources

- 1. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison: 2-Hexynyladenosine vs. 2-Chloroadenosine

This guide provides an in-depth technical analysis comparing 2-Hexynyladenosine (2-H-Ado) and 2-Chloroadenosine (2-Cl-Ado) , focusing on their pharmacological profiles, structural determinants of potency, and experimental utility in adenosine receptor (AR) research.

Selectivity Evolution in Purinergic Signaling

Executive Summary

In the development of adenosine receptor ligands, the modification of the adenine C2-position has been a critical strategy for enhancing metabolic stability and receptor subtype selectivity. 2-Chloroadenosine (2-Cl-Ado) represents a "first-generation" stable analog—a potent but non-selective agonist used broadly to activate all adenosine receptor subtypes (A1, A2A, A2B, A3). In contrast, 2-Hexynyladenosine (2-H-Ado) represents a "second-generation" refinement, utilizing a bulky alkynyl chain to sterically exclude the ligand from the A1 receptor pocket while maximizing hydrophobic interactions within the A2A receptor. This guide analyzes the shift from the non-selective profile of 2-Cl-Ado to the A2A-selective profile of 2-H-Ado.

Molecular Pharmacology & Structural Analysis[1][2]

2.1 Structural Determinants

Both compounds function as stable analogs of the endogenous ligand adenosine. The primary limitation of native adenosine is its rapid degradation by Adenosine Deaminase (ADA) (half-life < 10 seconds in vivo).

-

2-Chloroadenosine (2-Cl-Ado): The electron-withdrawing chlorine atom at the C2 position renders the molecule resistant to ADA deamination. However, the small size of the chlorine atom allows the molecule to fit into the binding pockets of all AR subtypes, resulting in a lack of selectivity.

-

2-Hexynyladenosine (2-H-Ado): The introduction of a rigid, hydrophobic 1-hexynyl chain at C2 creates significant steric bulk.

-

A1 Receptor: The A1 binding pocket is sterically restricted at the C2 region. The hexynyl group clashes with transmembrane residues, reducing affinity.

-

A2A Receptor: The A2A pocket possesses a distinct hydrophobic cleft (involving residues in EL2 and TM5) that accommodates and stabilizes the alkynyl chain, significantly enhancing potency.

-

2.2 Metabolic Stability

Both compounds exhibit resistance to ADA, a requirement for robust in vitro and in vivo experimentation.

-

Mechanism: The C2-substituent prevents the nucleophilic attack of water on the C6-position, a necessary step in the deamination mechanism catalyzed by ADA.

Potency and Selectivity Profile

The following data summarizes the binding affinity (

Table 1: Comparative Receptor Affinity Profile

| Compound | A1 | A2A | Selectivity Ratio (A1 / A2A) | Primary Classification |

| 2-Chloroadenosine | ~10 - 40 | ~20 - 80 | ~0.5 - 2.0 | Non-Selective Agonist |

| 2-Hexynyladenosine | ~146 | 4.1 | ~35.6 | A2A Selective Agonist |

Data synthesized from comparative structure-activity relationship (SAR) studies [1, 2].

Interpretation:

-

2-Cl-Ado is equipotent or slightly A1-biased, making it a "pan-agonist." It will induce A1-mediated bradycardia simultaneously with A2A-mediated vasodilation.

-

2-H-Ado is approximately 35-fold selective for A2A over A1. At low nanomolar concentrations (e.g., 10 nM), it selectively activates A2A pathways (cAMP elevation) with minimal A1 activation.

Signaling Pathway Visualization

Adenosine receptors couple to opposing G-protein pathways. 2-H-Ado selectively drives the Gs pathway, while 2-Cl-Ado activates both.

Figure 1: Divergent signaling outcomes. 2-H-Ado preferentially drives the A2A-Gs axis, whereas 2-Cl-Ado activates both the inhibitory A1-Gi and stimulatory A2A-Gs pathways.

Experimental Protocols

To validate the potency differences described above, the following protocols are standard in purinergic pharmacology.

5.1 Radioligand Binding Assay (Affinity Determination)

Objective: Determine

-

Membrane Preparation:

-

Use rat striatum (rich in A2A) and cerebral cortex (rich in A1) or transfected HEK293 cells.

-

Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

for 15 min. Resuspend pellet. -

Critical Step: Treat membranes with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine, which would otherwise compete with the radioligand.

-

-

Incubation:

-

A1 Assay: Incubate membranes (50-100 µg protein) with 1 nM

(A1 antagonist) and varying concentrations of 2-H-Ado or 2-Cl-Ado ( -

A2A Assay: Incubate membranes with 5 nM

(A2A agonist). -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Time: 90 minutes at 25°C.

-

-

Termination:

-

Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

5.2 Functional cAMP Accumulation Assay

Objective: Verify agonist potency (

-

Cell Culture: Use CHO or HEK293 cells stably expressing human A2A receptors.

-

Pre-treatment: Incubate cells with Rolipram (10 µM) (PDE4 inhibitor) for 30 min to prevent cAMP degradation.

-

Agonist Challenge:

-

Add 2-H-Ado or 2-Cl-Ado in a dose-response series.

-

Incubate for 15 minutes at 37°C.

-

-

Lysis & Detection:

-

Lyse cells using 0.1 M HCl or manufacturer-supplied lysis buffer.

-

Quantify cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA).

-

-

Validation: 2-H-Ado should show a left-shifted dose-response curve (lower

) compared to 2-Cl-Ado if the system is A2A-specific.

Therapeutic Implications

The distinction between these two compounds is vital for drug development contexts:

-

Cardiovascular Safety: 2-Cl-Ado administration often results in significant bradycardia and AV block due to A1 activation. 2-H-Ado, being A2A selective, acts primarily as a vasodilator (coronary and systemic) with a reduced risk of direct negative chronotropic effects [3].

-

Neurological Models: 2-Cl-Ado is used to mimic global ischemia (activating all protective and excitotoxic pathways). 2-H-Ado is preferred for studying specific A2A-mediated neuroinflammation or striatal modulation in Parkinson's disease models.

References

-

The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors. Source: European Journal of Pharmacology. URL:[Link]

-

Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Source: Pharmacological Reviews (PMC). URL:[Link]

-

Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo. Source: British Journal of Pharmacology. URL:[Link]

chemical properties and molecular weight of 2-Hexynyladenosine

An In-Depth Technical Guide to 2-Hexynyladenosine: Chemical Properties, Synthesis, and Biological Activity

Introduction

2-Hexynyladenosine is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of compounds known as 2-alkynyladenosines, which have garnered significant interest in medicinal chemistry and pharmacology. These modifications at the C2 position of the adenine base have been shown to modulate the affinity and selectivity of these compounds for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Hexynyladenosine, with a focus on its role as a potential adenosine receptor agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Molecular Structure

The fundamental chemical characteristics of 2-Hexynyladenosine are pivotal for its interaction with biological systems. The introduction of the hexynyl group at the second position of the purine ring significantly influences its electronic and steric properties compared to the parent adenosine molecule.

Molecular Structure

The core structure of 2-Hexynyladenosine consists of an adenine nucleobase attached to a ribose sugar moiety via a β-N₉-glycosidic bond. The defining feature is the hex-2-yne group covalently bonded to the C2 position of the adenine ring.

Physicochemical Data

A summary of the key chemical and physical properties of 2-Hexynyladenosine is presented in the table below. The molecular formula is C₁₆H₂₁N₅O₄, leading to a calculated molecular weight of approximately 347.38 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₅O₄ | Deduced from structure |

| Molecular Weight | 347.38 g/mol | Calculated |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-(hex-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | IUPAC Nomenclature |

| CAS Number | Not available | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in DMSO and polar organic solvents (predicted) |

Synthesis of 2-Hexynyladenosine

The synthesis of 2-alkynyladenosine derivatives is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This method provides an efficient and versatile route to introduce a variety of alkynyl groups at the C2 position of the adenosine scaffold.

Synthetic Workflow

The general synthetic scheme for 2-Hexynyladenosine starts with a protected 2-haloadenosine derivative, such as 2-iodoadenosine, which is then reacted with 1-hexyne. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI, which acts as a co-catalyst. A base, usually an amine like triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. The final step involves the removal of the protecting groups to yield the target compound.

Caption: Synthetic workflow for 2-Hexynyladenosine.

Detailed Experimental Protocol: Sonogashira Coupling

-

Protection of 2-Iodoadenosine: To a solution of 2-iodoadenosine in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl) in a dropwise manner at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the protected 2-iodoadenosine.

-

Sonogashira Coupling: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the protected 2-iodoadenosine in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). To this solution, add 1-hexyne, copper(I) iodide (CuI), and the palladium catalyst (e.g., Pd(PPh₃)₄). Finally, add a base, such as triethylamine.

-

Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir for several hours. Monitor the reaction's progress by TLC or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected 2-Hexynyladenosine.

-

Deprotection: Dissolve the protected 2-Hexynyladenosine in a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Quench the reaction and purify the final product by column chromatography or preparative HPLC to obtain pure 2-Hexynyladenosine.

Biological Activity and Mechanism of Action

2-substituted adenosine derivatives are well-documented as modulators of adenosine receptors. The introduction of an alkynyl group at the C2 position often confers high affinity and selectivity for the A₂A adenosine receptor subtype.

Adenosine Receptor Agonism

2-Hexynyladenosine is predicted to act as an agonist at adenosine receptors, particularly the A₂A subtype. Agonist binding to the A₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.[1] The potency and selectivity of 2-Hexynyladenosine for the different adenosine receptor subtypes would need to be determined experimentally.

Signaling Pathway

The activation of the A₂A adenosine receptor by an agonist like 2-Hexynyladenosine leads to the stimulation of adenylyl cyclase through the Gαs subunit of the associated G-protein.[2] This results in an increase in the intracellular concentration of cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response.[2]

Caption: A₂A adenosine receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of 2-Hexynyladenosine, a series of in vitro assays are essential. These include radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assay

This assay measures the affinity of 2-Hexynyladenosine for the different adenosine receptor subtypes.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]CGS 21680 for A₂A receptors) and varying concentrations of the test compound (2-Hexynyladenosine).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Scintillation Counting: Wash the filters, and measure the radioactivity retained on them using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 2-Hexynyladenosine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether 2-Hexynyladenosine acts as an agonist or antagonist at the A₂A receptor by measuring its effect on intracellular cAMP levels.

-

Cell Culture: Culture cells expressing the A₂A adenosine receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 2-Hexynyladenosine. Include a known agonist (e.g., CGS 21680) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for a specific time (e.g., 30 minutes) at 37 °C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP concentration as a function of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

2-Hexynyladenosine represents a valuable research tool for studying the pharmacology of adenosine receptors. Its synthesis via Sonogashira coupling is a well-established and adaptable method. Based on the structure-activity relationships of related compounds, it is anticipated to be a potent and selective A₂A adenosine receptor agonist. The experimental protocols detailed in this guide provide a framework for its synthesis and comprehensive biological characterization. Further investigation into its pharmacological profile will contribute to a deeper understanding of adenosine receptor signaling and may pave the way for the development of novel therapeutic agents targeting these receptors.

References

-

Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 15(4), 247–264. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290–1308. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34. [Link]

-

Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges? Nature Reviews Drug Discovery, 12(4), 265–286. [Link]

Sources

An In-Depth Technical Guide to 2-Hexynyladenosine and its Derivatives: Identity, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Navigating the Identity of 2-Hexynyladenosine: A Tale of a Parent Compound and its Prominent Derivative

In the landscape of adenosine receptor research, the term "2-Hexynyladenosine" often emerges. However, a deep dive into chemical databases reveals a nuanced reality. While the parent compound, 2-Hexynyladenosine, is conceptually straightforward, it is its C5'-modified derivative, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine, commonly known by the acronym HENECA, that is extensively studied and cataloged. This guide will, therefore, address both entities, with a pragmatic focus on the wealth of data available for HENECA.

The alkyne functional group at the 2-position of the adenine core is a key structural feature. This modification has been instrumental in the development of potent and selective adenosine receptor ligands. Furthermore, the terminal alkyne provides a chemical handle for "click chemistry" reactions, a powerful tool for bioconjugation and molecular labeling.

Chemical Identifiers of 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA)

For clarity and precision in research and documentation, the following table summarizes the key chemical identifiers for HENECA.

| Identifier | Value | Source |

| CAS Number | 141018-30-6 | [1]; [2]; [3] |

| Molecular Formula | C18H24N6O4 | [1]; [3] |

| Molecular Weight | 388.42 g/mol | [1] |

| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | [3] |

| InChI | InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | [3] |

| InChIKey | FDEACFAXFCKCHZ-MOROJQBDSA-N | [3] |

| SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)NCC)O">C@@HO)N | [3] |

| Synonyms | HENECA, 2-Hexynyl-NECA, 2-Hexynyladenosine-5'-N-ethylcarboxamide | [1]; [2]; [3] |

Synthesis of 2-Alkynyladenosine Derivatives: A Generalized Approach

The synthesis of 2-alkynyladenosine derivatives, including HENECA, typically involves a key palladium-catalyzed cross-coupling reaction. This powerful synthetic strategy allows for the introduction of the alkyne moiety at the 2-position of the purine ring system.

A general synthetic route starts from a suitably protected 2-haloadenosine precursor. The Sonogashira cross-coupling reaction is a commonly employed method, utilizing a palladium catalyst, a copper(I) co-catalyst, and a suitable base to couple the 2-haloadenosine with a terminal alkyne, such as 1-hexyne. Subsequent modifications, such as the formation of the 5'-N-ethylcarboxamide group in the case of HENECA, can be achieved through standard amide coupling protocols.

The synthesis of various 2-alkynyl-8-aryladenine derivatives has been reported as novel adenosine receptor antagonists.[4] These studies highlight the versatility of introducing alkynyl groups at the 2-position to modulate receptor affinity and selectivity. The synthesis of novel 2-alkynyl-substituted-N(6)-methyl-4'-thioadenosine derivatives has also been achieved through palladium-catalyzed cross-coupling as a key step.[5]

Mechanism of Action: Targeting Adenosine Receptors

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of numerous physiological processes. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of ligands for these subtypes dictate their pharmacological effects.

HENECA: A Selective A2A Adenosine Receptor Agonist

HENECA is recognized as a high-affinity and selective agonist for the A2A adenosine receptor.[6][7] Its pharmacological profile has been characterized in various studies, demonstrating its potent vasodilating properties and antiplatelet activity.[6] The activation of A2A receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates a range of cellular responses.

The A3 Adenosine Receptor Signaling Pathway

While HENECA is an A2A agonist, the broader class of 2-alkynyladenosine derivatives has been explored as antagonists for other adenosine receptor subtypes, including the A3 receptor.[8] The A3 adenosine receptor is implicated in a variety of pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[9][10]

Activation of the A3 receptor, which couples to Gi and Gq proteins, can initiate multiple signaling cascades.[10][11] These pathways can lead to the inhibition of adenylyl cyclase, stimulation of phospholipase C (PLC), and modulation of mitogen-activated protein kinase (MAPK) pathways.[9][12] The specific cellular response to A3 receptor activation is context-dependent, influencing processes such as cell proliferation, apoptosis, and inflammation.[12]

Caption: A3 Adenosine Receptor Signaling Pathways.

Application in "Click Chemistry" for RNA Labeling

The terminal alkyne group of 2-Hexynyladenosine and its derivatives serves as a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific labeling of molecules in complex biological systems.

In the context of RNA research, alkyne-modified nucleosides can be metabolically incorporated into newly synthesized RNA. These alkyne-tagged RNA molecules can then be visualized or captured by reacting them with an azide-functionalized probe, such as a fluorescent dye or a biotin tag.[13][14][15][16][17] This technique provides a powerful method for studying RNA synthesis, localization, and dynamics within cells.

Caption: Workflow for RNA labeling using click chemistry.

Experimental Protocol: Radioligand Receptor Binding Assay

To assess the affinity of a test compound for a specific adenosine receptor subtype, a radioligand binding assay is a standard and robust method. The following protocol provides a general framework for a competitive binding assay using cell membranes expressing the target receptor and a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the A2A adenosine receptor using [³H]-HENECA as the radioligand.

Materials:

-

Cell membranes expressing the human A2A adenosine receptor.

-

[³H]-HENECA (radioligand).

-

Unlabeled HENECA (for determining non-specific binding).

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Vacuum manifold.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Binding buffer, cell membranes, and [³H]-HENECA.

-

Non-specific Binding: Binding buffer, cell membranes, [³H]-HENECA, and a high concentration of unlabeled HENECA.

-

Test Compound: Binding buffer, cell membranes, [³H]-HENECA, and the desired concentration of the test compound.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[18]

-

-

Filtration:

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand receptor binding assay.

Conclusion

2-Hexynyladenosine and its derivatives, particularly HENECA, represent a valuable class of compounds for probing the adenosine receptor system. Their unique chemical structure, featuring a reactive alkyne group, not only allows for the fine-tuning of receptor affinity and selectivity but also enables their use in advanced biochemical techniques such as click chemistry-based labeling. This guide provides a foundational understanding of these molecules, from their chemical identity and synthesis to their mechanism of action and practical applications in research. As our understanding of the intricate roles of adenosine receptors in health and disease continues to grow, the utility of such precisely engineered chemical tools will undoubtedly expand, paving the way for new therapeutic interventions and a deeper comprehension of fundamental biological processes.

References

-

Bio-Rad. (n.d.). A3 receptor signaling Pathway Map - PrimePCR. Retrieved from [Link]

- Harada, H., et al. (2001). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. Bioorganic & Medicinal Chemistry Letters, 11(18), 2427-2430.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

- Jeong, H. J., et al. (2013). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Journal of Materials Science and Chemical Engineering, 1(5), 1-4.

-

JoVE. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Retrieved from [Link]

- Kim, H. S., et al. (2010). Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3627.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164437, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

- Paoletta, S., et al. (2022). Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations. Journal of Medicinal Chemistry, 65(19), 13305-13327.

-

ResearchGate. (n.d.). A 3 receptor pathways. Representation of signal transduction pathways induced by the stimulation of the A3 receptor. Retrieved from [Link]

- Varani, K., et al. (1994). Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine. Arzneimittel-Forschung, 44(12), 1296-1304.

-

Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Retrieved from [Link]

-

Wikipedia. (n.d.). Adenosine A3 receptor. Retrieved from [Link]

- Yadav, V. R., et al. (2016). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Cardiovascular & Hematological Agents in Medicinal Chemistry, 14(2), 85-94.

- Zhang, Y., et al. (2020). Capture of the newly transcribed RNA interactome using click chemistry.

- Zlotos, D. P., et al. (2018). Adenosine A3 Receptor Antagonists as Anti-tumor Treatment in Human Prostate Cancer: an in vitro study. Cancers, 10(11), 411.

Sources

- 1. 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | CAS 141018-30-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-HEXYNYL-5'-N-ETHYLCARBOXAMIDOADANOSINE | 141018-30-6 [amp.chemicalbook.com]

- 3. 2-Hexynyl-5'-N-ethylcarboxamidoadenosine | C18H24N6O4 | CID 164437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 15. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of 2-Hexynyladenosine Stock Solutions in DMSO

Introduction: The Critical Role of 2-Hexynyladenosine and Stock Solution Integrity

2-Hexynyladenosine is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor integral to various physiological processes. Activation of the A2A receptor plays a crucial role in modulating immune responses, inflammatory cascades, and vascular function. Due to its significant therapeutic potential, 2-Hexynyladenosine is a vital tool for researchers in pharmacology, neuroscience, and drug development.

The reproducibility and reliability of experimental data derived from in vitro and in vivo studies are fundamentally dependent on the accurate preparation and handling of compound stock solutions. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used for dissolving and storing small organic molecules like 2-Hexynyladenosine that have limited aqueous solubility.[1] However, improper technique can lead to concentration inaccuracies, compound degradation, or precipitation, ultimately compromising experimental outcomes.

This document provides a comprehensive, field-proven guide to the preparation, storage, and use of 2-Hexynyladenosine stock solutions in DMSO, ensuring maximum stability and performance in downstream applications.

Compound and Solvent Properties

A thorough understanding of the physicochemical properties of both the solute and the solvent is the foundation of a reliable protocol.

Table 1: Physicochemical Properties of 2-Hexynyladenosine

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₅O₄ | (Calculated) |

| Molecular Weight | 347.37 g/mol | (Calculated)* |

| Appearance | White to off-white solid | (Typical) |

| Primary Target | A2A Adenosine Receptor | [2] |

Note: The molecular weight is calculated for the parent adenosine analog. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact molecular weight of their specific lot.

Table 2: Key Properties of Anhydrous Dimethyl Sulfoxide (DMSO)

| Property | Value | Significance in Stock Preparation |

| Molecular Formula | C₂H₆OS | - |

| Molecular Weight | 78.13 g/mol | Used in molarity calculations if converting from volume. |

| Density | ~1.10 g/mL | Allows for conversion between mass and volume. |

| Melting Point | 18.5 °C | Solutions will freeze at standard refrigeration temperatures (4°C). |

| Hygroscopic Nature | Highly Hygroscopic | Readily absorbs water from the atmosphere, which can degrade moisture-sensitive compounds.[3] Use of anhydrous grade is critical. |

| Solvent Type | Polar Aprotic | Effectively dissolves a wide range of polar and nonpolar compounds.[1] |

Core Protocol: Preparation of a 10 mM 2-Hexynyladenosine Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Rationale and Principles

Creating a concentrated stock solution in an organic solvent like DMSO allows for the addition of small, precise volumes to aqueous-based experimental systems, minimizing the final solvent concentration.[4] The choice of anhydrous DMSO is a critical, non-negotiable requirement. The hygroscopic nature of DMSO means that any exposure to atmospheric moisture will introduce water into the stock, potentially leading to hydrolysis of 2-Hexynyladenosine over time and reducing its efficacy.[5][6]

Materials and Equipment

-

2-Hexynyladenosine (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Invitrogen™ D12345 or equivalent)[2]

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes (P200, P1000)

-

Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Sonicator bath (optional)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety Precautions

-

Compound Handling: 2-Hexynyladenosine is a potent bioactive compound. Handle with care in a well-ventilated area or fume hood. Avoid inhalation of powder and direct skin contact.

-

Solvent Handling: DMSO can facilitate the absorption of other chemicals through the skin.[7] Always wear gloves. Store away from heat and ignition sources.

-

Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with institutional and local regulations.

Step-by-Step Methodology

-

Pre-equilibration: Allow the vial of 2-Hexynyladenosine and the sealed bottle of anhydrous DMSO to come to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.

-

Calculation: Determine the mass of 2-Hexynyladenosine required. The formula for this calculation is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 347.37 g/mol = 3.47 mg

-

Weighing: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh out the calculated mass (e.g., 3.47 mg) of 2-Hexynyladenosine directly into the tared container.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the container with the compound. Open the anhydrous DMSO bottle only briefly and close it tightly immediately after use to minimize water absorption.

-

Dissolution:

-

Close the cap tightly and vortex the solution for 30-60 seconds.

-

Visually inspect the solution against a bright light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.

-

If dissolution is slow, sonicate the vial in a room temperature water bath for 2-5 minutes.[8] Gentle warming (to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.

-

-

Confirmation: Once fully dissolved, clearly label the primary stock tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Visual Workflow for Stock Solution Preparation

Caption: Workflow for preparing 2-Hexynyladenosine stock.

Storage and Stability: Preserving Compound Integrity

The stability of 2-Hexynyladenosine in DMSO is paramount for long-term studies. The primary threats to stability are water absorption and repeated freeze-thaw cycles.

-

Aliquotting is Mandatory: The single most effective strategy to preserve stock integrity is to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in low-retention tubes. This practice minimizes the number of freeze-thaw cycles the bulk of the stock is subjected to and reduces the risk of contamination and water absorption.[9]

-

Temperature: For long-term storage (months to years), aliquots should be stored at -80°C . For short-term storage (weeks to a few months), -20°C is acceptable.[9] Never store DMSO solutions at 4°C, as the solvent will freeze and the repeated, slow phase transition can negatively impact compound stability.

-

Desiccation and Light: Store aliquots in a desiccated environment if possible, and always protect from direct light by using amber vials or storing them in a light-blocking container.[10][11]

Table 3: Recommended Storage Conditions for 2-Hexynyladenosine in DMSO

| Condition | Recommendation | Rationale |

| Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes degradation kinetics. |

| Aliquots | Small, single-use volumes | Prevents multiple freeze-thaw cycles and contamination of the primary stock.[9] |

| Container | Amber glass vials or polypropylene tubes | Protects from light and provides a secure seal. |

| Atmosphere | Tightly sealed, desiccated environment | Minimizes absorption of atmospheric water.[3] |

Application in Downstream Experiments: From Stock to Working Solution

Properly diluting the concentrated DMSO stock into an aqueous buffer or cell culture medium is a critical step where precipitation can occur if not performed correctly.

The Principle of Serial Dilution

Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer creates a zone of high organic solvent concentration that rapidly disperses. This shock can cause the compound to precipitate out of solution. To prevent this, a stepwise or serial dilution approach is recommended.[6]

Protocol for Dilution in Aqueous Media

-

Thaw and Equilibrate: Remove a single aliquot of the 10 mM stock solution from the freezer. Allow it to thaw completely and warm to room temperature. Briefly vortex to ensure homogeneity.

-

Prepare Working Solution: Add the thawed stock solution to your final aqueous medium (e.g., cell culture medium, PBS) to achieve the desired final concentration.

-

Best Practice: Pipette the DMSO stock directly into the liquid and immediately mix by pipetting up and down or vortexing gently. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

-

-

Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your experiment is non-toxic and does not interfere with the assay. For most cell-based assays, the final DMSO concentration should be ≤ 0.5% , with ≤ 0.1% being ideal.[6][9]

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[4]

Visual Workflow for Experimental Dilution

Caption: Workflow for diluting DMSO stock into aqueous media.

Troubleshooting Guide

Table 4: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve in DMSO. | Insufficient solvent volume. Poor compound purity. Inadequate mixing. | Double-check calculations and measurements. Use sonication and/or gentle warming (37°C).[8] Verify compound quality with supplier's CoA. |

| Precipitation occurs upon dilution in aqueous buffer. | Dilution shock from adding stock too quickly or to a small volume. Final concentration exceeds aqueous solubility limit. | Add DMSO stock directly into the full volume of buffer while mixing. Perform an intermediate dilution in DMSO before adding to the aqueous phase.[6] Re-evaluate the required final concentration. |

| Inconsistent experimental results over time. | Stock solution degradation. Multiple freeze-thaw cycles. Water contamination in stock. | Prepare a fresh stock solution from solid compound. Ensure strict adherence to single-use aliquoting.[9] Use fresh, high-purity anhydrous DMSO for preparation.[5] |

References

-

PubChem. (n.d.). 2-Hexynyl-5'-N-ethylcarboxamidoadenosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Deoxyinosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved February 5, 2026, from [Link]

-

Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved February 5, 2026, from [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EH&S. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyladenosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

DMSO Store. (2024). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2023). How DMSO aliquot should be stored?. Retrieved February 5, 2026, from [Link]

-

Caplan, J. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS ONE, 10(12), e0145245. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. DMSO, Anhydrous 10 x 3 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Biotium DMSO, anhydrous, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. dmsostore.com [dmsostore.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Fidelity Measurement of cAMP Accumulation via 2-Hexynyladenosine Stimulation

Abstract & Introduction

The Adenosine A2A Receptor (A2AR) is a critical Gs-coupled G Protein-Coupled Receptor (GPCR) implicated in the suppression of immune cells within the tumor microenvironment (TME) and the regulation of neurotransmission in the basal ganglia. While standard agonists like CGS-21680 are widely used, 2-Hexynyladenosine (2-H-Ado) represents a highly potent and selective tool compound for probing A2AR mechanics.

This application note details a robust protocol for quantifying intracellular cAMP accumulation induced by 2-Hexynyladenosine. Unlike generic protocols, this guide emphasizes the kinetic stabilization of cAMP using specific phosphodiesterase (PDE) inhibition and utilizes Homogeneous Time-Resolved Fluorescence (HTRF) as the detection modality due to its superior Z' factors in high-throughput settings.

Mechanistic Principle

2-Hexynyladenosine binds to the orthosteric site of the A2AR, inducing a conformational change that promotes the exchange of GDP for GTP on the G

Key Technical Challenge: Intracellular cAMP is rapidly degraded by PDEs. Accurate measurement requires the complete inhibition of these enzymes during the stimulation phase to capture the "total accumulated" response rather than a transient snapshot.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-Hexynyladenosine and the specific intervention points for the assay.

Figure 1: The Gs-coupled signaling cascade. Note the critical role of PDE inhibitors (IBMX/Ro 20-1724) in preventing cAMP hydrolysis to allow measurable accumulation.

Experimental Materials & Reagents

To ensure reproducibility, specific reagent classes are recommended.

| Component | Specification | Purpose |

| Cell Line | HEK293-A2AR or CHO-K1-A2AR | Stable expression ensures consistent receptor density ( |

| Agonist | 2-Hexynyladenosine | High-affinity A2A selective agonist.[3][4] |

| PDE Inhibitor 1 | IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum PDE inhibition. |

| PDE Inhibitor 2 | Ro 20-1724 | Selective PDE4 inhibitor (often dominant in immune/HEK cells). |

| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA | Physiological pH maintenance; BSA prevents ligand adsorption to plastic. |

| Detection Kit | TR-FRET cAMP Kit (e.g., HTRF or LANCE) | Ratiometric emission minimizes interference from compound autofluorescence. |

Comprehensive Protocol

Phase 1: Cell Preparation (Pre-Assay)

Causality: Adherent cells must be harvested gently to preserve receptor surface integrity. Trypsinization should be brief.

-

Harvest HEK293-A2AR cells at 70-80% confluency.

-

Resuspend cells in Stimulation Buffer (HBSS, 20 mM HEPES, pH 7.4, 0.1% BSA, 500 µM IBMX , 100 µM Ro 20-1724 ).

-

Critical Note: The inclusion of PDE inhibitors in the resuspension step is vital. If added later, basal PDE activity may degrade early cAMP spikes.

-

-

Adjust cell density to 200,000 cells/mL (for a 2,000 cells/well seeding density in 384-well low-volume plates).

Phase 2: Agonist Stimulation (The Reaction)

Causality: 2-Hexynyladenosine is hydrophobic. Proper serial dilution in buffer containing BSA is required to prevent loss of potency due to "sticking" to tips/plates.

-

Compound Prep: Prepare a 10 mM stock of 2-Hexynyladenosine in DMSO.

-

Serial Dilution: Create a 2x concentration dose-response curve in Stimulation Buffer (range: 100 µM down to 1 pM). Final DMSO concentration should be kept <0.5% to avoid non-specific cell lysis.

-

Plating: Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

-

Stimulation: Add 5 µL of the 2x 2-Hexynyladenosine solution.

-

Incubation: Incubate for 30 minutes at Room Temperature (22-25°C) .

-

Why RT? 37°C can accelerate receptor desensitization/internalization. RT provides a stable window for equilibrium binding.

-

Phase 3: Lysis and Detection (HTRF Method)

Principle: This is a competitive immunoassay.[2][5] Native cAMP (from the cell) competes with dye-labeled cAMP (d2-cAMP) for binding to a Cryptate-labeled anti-cAMP antibody.

-

High cAMP (Agonist response) = Low FRET signal.

-

Low cAMP (Basal) = High FRET signal.

-

Lysis/Detection Reagent Addition:

-

Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

-

Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

-

-

Equilibration: Incubate for 1 hour at Room Temperature in the dark.

-

Read: Measure fluorescence on a compatible plate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm).

Workflow Logic Diagram

Figure 2: Step-by-step experimental workflow ensuring kinetic integrity of the cAMP analyte.

Data Analysis & Validation

Calculation

Calculate the HTRF Ratio for each well:

Curve Fitting

Plot the Ratio vs. log[2-Hexynyladenosine] concentration.

-

Note: The curve will be inverted (High cAMP = Low Signal).

-

Transform data to "Delta F%" or interpolate against a cAMP standard curve for absolute quantification (nM cAMP).

-

Fit using a 4-parameter logistic (4PL) non-linear regression model.

Expected Results

-

Basal Level: Low cAMP (High FRET ratio).

-

Stimulated Level: High cAMP (Low FRET ratio).

-

EC50: 2-Hexynyladenosine typically exhibits an EC50 in the low nanomolar range (1–10 nM) in A2AR-overexpressing systems [1, 2].

Troubleshooting

-

Hook Effect: If the signal decreases at the highest concentrations, it may be due to toxicity or solubility issues.

-

Low Signal Window: Ensure the PDE inhibitors are fresh. IBMX degrades in solution over time; prepare fresh in DMSO or ethanol.

References

-

Klotz, K. N., et al. (1989). "2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity agonists for A2 adenosine receptors." Journal of Neurochemistry.

-

Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-NECA derivatives: selective agonists for A2A adenosine receptors." Journal of Medicinal Chemistry.

-

Cisbio/Revvity. (2023). "HTRF cAMP HiRange Assay Protocol." Revvity Technical Notes.

-

Fredholm, B. B., et al. (2001).[6] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

Sources

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting 2-Hexynyladenosine precipitation in cell media

Technical Support Center: 2-Hexynyladenosine

Introduction: The Challenge of 2-Hexynyladenosine Solubility

2-Hexynyladenosine is a powerful alkyne-modified nucleoside analog used for the metabolic labeling of newly synthesized RNA. Its integration into nascent RNA transcripts allows for subsequent visualization and isolation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). However, the hexynyl group, while essential for the click reaction, imparts significant hydrophobicity to the molecule. This characteristic frequently leads to precipitation when the compound is introduced into the aqueous, salt-rich environment of cell culture media, posing a significant challenge to experimental reproducibility and success.

This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the precipitation of 2-Hexynyladenosine. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the successful application of this reagent in your research.

Troubleshooting Guide: Precipitation Events

This section directly addresses the most common precipitation issues in a question-and-answer format.

Q1: "My 2-Hexynyladenosine precipitated immediately upon adding the DMSO stock to my cell culture media. What happened?"

A1: This is a classic case of "shock precipitation" or "solvent shifting," where the compound rapidly crashes out of solution due to a sudden and dramatic decrease in solvent polarity.

-

Underlying Cause: 2-Hexynyladenosine is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous buffers like cell media. When a concentrated DMSO stock is pipetted directly into a large volume of media, a localized zone of supersaturation is created before the DMSO can disperse. In this microenvironment, the compound's concentration far exceeds its aqueous solubility limit, causing it to instantly precipitate.

-

Troubleshooting & Prevention:

-

Temperature is Critical: Never add the compound to cold media. Both the compound stock and the destination cell culture media should be pre-warmed to 37°C. Lower temperatures decrease the solubility of hydrophobic compounds.[1][2]

-

Employ a Step-Wise Dilution Protocol: The most effective way to prevent shock precipitation is to avoid the drastic solvent shift. Instead of a single dilution, perform a serial dilution. A robust method is detailed in the "Master Protocol" section below. The core principle is to first create an intermediate dilution in a smaller volume of pre-warmed media, which is then added to the final bulk volume.[3]

-

Increase Agitation: When adding the compound (at any dilution step), gently swirl or stir the media to promote rapid and uniform dispersion, preventing the formation of localized high-concentration pockets.

-

Q2: "The media containing 2-Hexynyladenosine looked clear initially, but after a few hours of incubation, I observed a fine precipitate or cloudiness. Why did this occur?"

A2: This indicates that while the initial concentration was below the point of immediate precipitation, it was likely above the compound's long-term thermodynamic solubility limit in the complex biological milieu of the cell culture media.

-

Underlying Cause 1: Supersaturation: The initial solution may have been supersaturated—a metastable state that appears clear but will eventually equilibrate by precipitating the excess solute over time. Factors like temperature fluctuations in the incubator or interactions with plate surfaces can trigger this.

-

Underlying Cause 2: Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (from serum). Over time, interactions between 2-Hexynyladenosine and these components can reduce its solubility. For example, high salt concentrations can "salt out" hydrophobic compounds.

-

Troubleshooting & Prevention:

-

Determine the Practical Working Concentration: The stated maximum solubility on a product datasheet often refers to a simple solvent system (e.g., pure water or PBS). You must empirically determine the maximum stable concentration in your specific complete cell culture media over your desired experimental timeframe. We recommend running a solubility test: prepare several concentrations and incubate them under normal experimental conditions (37°C, 5% CO₂) for 24-48 hours, then inspect for precipitation.

-

Leverage Serum Proteins: For particularly stubborn compounds, proteins in Fetal Bovine Serum (FBS) can act as carriers, helping to stabilize them in solution. A specialized protocol involves pre-complexing the compound with serum before the final dilution.[4]

-

pH Check: Ensure the pH of your final media is within the expected physiological range (typically 7.2-7.4). Deviations can alter the charge state and solubility of media components and the compound itself.

-

Q3: "I found a vial of 2-Hexynyladenosine stock in the freezer with visible crystals. Is it still usable?"

A3: Yes, it is likely usable, but it must be fully redissolved before use. The formation of crystals during freezing is common for concentrated stock solutions.

-

Underlying Cause: As the DMSO stock solution freezes, the solubility of the 2-Hexynyladenosine decreases, causing it to crystallize out of the solvent.

-

Solution:

-

Warm the vial to room temperature.

-

Gently warm the solution in a 37°C water bath for 5-10 minutes.

-

Vortex the vial vigorously for 30-60 seconds.

-

Visually inspect the solution to ensure all crystals have completely dissolved. If precipitate remains, repeat the warming and vortexing steps.[5] Using a stock solution that is not fully redissolved will result in an inaccurate final concentration in your experiment.

-

Master Protocol: Recommended Solubilization and Dilution Workflow

This self-validating protocol is designed to minimize precipitation risk and ensure consistent, reproducible results.

Objective: To prepare a final working solution of 2-Hexynyladenosine in cell culture media with minimal risk of precipitation.

Materials:

-

2-Hexynyladenosine (lyophilized powder or film)

-

Anhydrous, molecular biology grade DMSO

-

Sterile microcentrifuge tubes

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

-

Stock Solution Preparation (e.g., 50 mM): a. Bring the vial of 2-Hexynyladenosine to room temperature. b. Add the required volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM is typical). c. Vortex vigorously until the compound is completely dissolved. A brief sonication or warming to 37°C can assist dissolution.[6] d. Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C. This prevents degradation from moisture and repeated freeze-thaw cycles.[1]

-

Intermediate Dilution (e.g., 1:100 to 500 µM): a. Thaw a single aliquot of the 50 mM stock solution and warm it to room temperature. b. In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C) PBS or serum-free media. c. Add 1 µL of the 50 mM stock solution to the 99 µL of buffer. d. IMMEDIATELY vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This step is critical to prevent precipitation. The resulting solution is a 500 µM intermediate stock.

-

Final Working Solution Preparation (e.g., 50 µM): a. Prepare the final volume of complete cell culture medium, pre-warmed to 37°C. b. To create a 50 µM final concentration, add the intermediate stock at a 1:10 ratio (e.g., add 1 mL of the 500 µM intermediate stock to 9 mL of complete media). c. Add the intermediate stock slowly to the bulk media while gently swirling the flask or plate. Do not pipette the entire volume in one shot. d. Once added, swirl gently to mix.

-

Final Quality Control: a. Visually inspect the final medium against a light source. It should be completely clear, with no signs of turbidity, opalescence, or visible precipitate. b. Crucially, always prepare a vehicle control containing the same final concentration of DMSO that is in your experimental condition.[7]

Workflow Visualization

Caption: Recommended workflow for preparing 2-Hexynyladenosine.

Data Summary & Key Parameters

| Parameter | Recommendation | Rationale & Causality |

| Primary Solvent | Anhydrous (Molecular Grade) DMSO | Maximizes initial solubility of the hydrophobic compound and minimizes water content that could lead to hydrolysis or premature precipitation. |

| Stock Concentration | 10 - 50 mM | A high concentration minimizes the volume of DMSO added to the final culture, reducing potential cytotoxicity. |

| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Prevents compound degradation from repeated freeze-thaw cycles and contamination. Protects hygroscopic DMSO from absorbing water. |

| Final DMSO Concentration | ≤ 0.5% v/v (Ideal: ≤ 0.1% v/v ) | Most cell lines tolerate up to 0.5% DMSO, but cytotoxicity is cell-type dependent. 0.1% is widely considered safe. Always validate for your specific cell line.[7][8][9][10][11] |

| Dilution Media Temp. | Always pre-warm to 37°C | Solubility of hydrophobic compounds is temperature-dependent. Using cold media dramatically increases the risk of precipitation.[1] |

Frequently Asked Questions (FAQs)

-

Q: What is the maximum concentration of 2-Hexynyladenosine I can use?

-

A: This is highly dependent on your cell type and the specific formulation of your cell culture media (especially the serum percentage). It must be determined empirically. Start with a literature-based concentration and perform a dose-response curve, checking for both biological activity and precipitation at each concentration over the full time course of your experiment.

-

-

Q: Can I use ethanol or another solvent instead of DMSO?

-

A: While other polar aprotic solvents might work, DMSO is the most common and well-characterized solvent for dissolving hydrophobic compounds for cell culture use.[5] If you must use an alternative, it is critical to perform thorough validation to test for both compound solubility and solvent cytotoxicity in your specific experimental system.

-

-

Q: My compound precipitated. Can I filter it and use the supernatant?

-

A: No. Filtering a precipitated solution is not recommended. The concentration of the compound in the remaining supernatant will be unknown and will not match your intended experimental concentration, rendering your results invalid. The solution should be discarded and prepared fresh following the recommended protocol.

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting precipitation events.

References

-

DMSO usage in cell culture. (2023). LifeTein. [Link]

-

Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). [Link]

-

What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]

-

Until what percentage does DMSO remain not toxic to cells.?. (2015). ResearchGate. [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). National Institutes of Health (NIH). [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]

-

Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

-

A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). National Institutes of Health (NIH). [Link]

-

can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?. (2022). Reddit. [Link]

Sources

- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Profiling: HE-NECA vs. 2-Hexynyladenosine

Advanced Application Guide for Adenosine Receptor Agonists

Executive Summary

In the landscape of purinergic signaling research, HE-NECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) and 2-Hexynyladenosine (2-HNA) represent two critical tools for probing Adenosine Receptor (AR) biology. While both share the 2-hexynyl substitution on the adenine core—conferring high affinity for the A2A receptor subtype—their divergent modifications at the 5'-position dictate distinct pharmacological profiles.

-

HE-NECA is the 5'-N-ethylcarboxamido derivative.[1][2][3][4][5] It functions as a highly potent, metabolically stable full agonist across A2A and A3 subtypes. It is the reagent of choice for maximal receptor activation and in vivo thrombosis/inflammation models.

-

2-Hexynyladenosine retains the native 5'-hydroxymethyl ribose structure. It acts as a high-affinity A2A agonist but behaves as a partial agonist at the A3 receptor. This partial efficacy makes it a valuable probe for studying receptor reserve and "biased" signaling without inducing the rapid desensitization often seen with full agonists.

Mechanistic & Structural Profile

The functional divergence between these molecules stems from the interaction of the 5'-substituent with the receptor's orthosteric binding pocket.

Structural Logic

-

2-Position (Both): The hexynyl chain occupies a hydrophobic pocket in the A2A receptor, significantly enhancing affinity and selectivity over A1 compared to native adenosine.

-

5'-Position (Divergence):

-

HE-NECA: The ethyluronamide group forms strong hydrogen bonds and van der Waals interactions deep within the receptor cleft, stabilizing the active conformational state (

) more effectively than the native ribose. This results in full agonism . -

2-Hexynyladenosine: The native hydroxyl group allows for binding but induces a less stable active conformation at the A3 subtype, resulting in partial agonism .

-

Signaling Pathway Visualization

The following diagram illustrates the canonical Gs-coupled signaling cascade activated by these ligands at the A2A receptor.

Figure 1: Canonical A2A Receptor Signaling Cascade. Both ligands drive cAMP accumulation via Gs coupling, though HE-NECA drives this pathway with higher intrinsic efficacy (

Comparative Efficacy Analysis

The following data synthesizes binding affinity (

Table 1: Binding Affinity & Efficacy Profile

| Feature | HE-NECA | 2-Hexynyladenosine |

| Chemical Class | NECA Derivative (5'-N-ethylcarboxamido) | Adenosine Derivative (5'-hydroxymethyl) |

| hA2A Affinity ( | 1.6 – 6.4 nM [1, 6] | ~4.0 nM [5] |

| hA3 Affinity ( | 6.2 nM [4] | ~10 – 30 nM [5] |

| A3 Intrinsic Efficacy | Full Agonist ( | Partial Agonist ( |

| Selectivity (A2A vs A1) | High (>100-fold) | Moderate (~36-fold) |

| Metabolic Stability | High (Resistant to Adenosine Deaminase) | Low/Moderate (Susceptible to degradation) |

| Primary Application | In vivo efficacy, maximal stimulation | Partial agonism studies, SAR probing |

Table 2: Functional Selectivity Ratios

Note: Lower

| Receptor Subtype | HE-NECA ( | 2-Hexynyladenosine ( | Interpretation |

| A1 | 14.0 | 144.0 | HE-NECA is less selective against A1 than 2-HNA. |

| A2A | 2.0 | 4.0 | Both are highly potent A2A binders. |

| A3 | 6.2 | 25.0 | HE-NECA binds A3 more tightly. |

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized workflows.

Workflow Visualization: Radioligand Binding Assay

Figure 2: Competition Binding Assay Workflow for determining

Protocol A: Membrane Preparation & Competition Binding

Objective: Determine the affinity (

-

Cell Culture: Grow HEK293 cells stably expressing human A2A receptors to 80% confluency.

-

Lysis: Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Homogenize using a Polytron (3 bursts, 10s each).

-

Centrifugation: Spin homogenate at 40,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer containing Adenosine Deaminase (ADA, 2 U/mL) to degrade endogenous adenosine.

-

Incubation:

-

Tracer: 2 nM

-CGS21680 (A2A selective radioligand). -

Competitor: Serial dilutions (

M to -

Non-Specific Binding (NSB): Define using 10

M ZM241385 (antagonist). -

Incubate for 90 minutes at 25°C.

-

-

Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive

and calculate

Protocol B: cAMP Functional Assay (Efficacy Check)